molecular formula C24H24ClN5O2 B2767473 9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923398-87-2

9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2767473
CAS No.: 923398-87-2
M. Wt: 449.94
InChI Key: DVFXNXFPRXJPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Tricyclic xanthine derivatives, similar to the specified compound, have been designed to improve water solubility and evaluated for their potential as multitarget drugs. These compounds have shown potent dual-target-directed antagonistic activities towards A1/A2A adenosine receptors and have been identified as inhibitors of monoamine oxidases (MAO), suggesting their utility in the symptomatic as well as disease-modifying treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease (Brunschweiger et al., 2014).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Derivatives of the compound have been synthesized as inhibitors for dipeptidyl peptidase IV (DPP-IV), showcasing moderate to good inhibitory activities. This suggests their potential application in the treatment of type 2 diabetes and other related metabolic disorders (Mo et al., 2015).

Antiviral Activity

Some derivatives have been investigated for their antiviral activity, particularly against rhinoviruses. The introduction of specific substituents in these compounds has resulted in a substantial increase in antiviral activity, highlighting their potential as new classes of antiviral agents (Kelley et al., 1988).

Antimycobacterial Activity

9-Benzyl-6-(2-furyl)purine derivatives have shown significant antimycobacterial activity, with certain compounds exhibiting low toxicity against mammalian cells and potency levels comparable to established antimycobacterial drugs. These findings suggest their potential as novel antituberculosis drugs (Bakkestuen et al., 2005).

Properties

IUPAC Name

9-(3-chloro-4-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-5-8-17(9-6-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-4-12-29(20)23)18-10-7-16(2)19(25)13-18/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFXNXFPRXJPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=C(C=C5)C)Cl)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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